molecular formula C22H19NO5 B162206 Ethoxysanguinarine CAS No. 28342-31-6

Ethoxysanguinarine

Cat. No.: B162206
CAS No.: 28342-31-6
M. Wt: 377.4 g/mol
InChI Key: FCEXWTOTHXCQCQ-UHFFFAOYSA-N
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Description

14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine is a complex organic compound belonging to the benzophenanthridine alkaloids. This compound is known for its unique structure, which includes multiple dioxolo and phenanthridine rings. It is primarily found in certain plant species and has been studied for its potential biological activities .

Scientific Research Applications

14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine has several scientific research applications:

Biochemical Analysis

Biochemical Properties

Ethoxysanguinarine is an inhibitor of protein phosphatase 2A (CIP2A) . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It induces cell apoptosis and inhibits colorectal cancer cells growth . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It directly interacts with the allosteric drug and metabolite site of AMP-activated protein kinase (AMPK) to stabilize its activation . It also influences gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It exhibits potent anti-breast cancer activity in nude mice and favorable pharmacokinetics in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is known to interact with various cellular compartments and organelles .

Preparation Methods

The synthesis of 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine involves several steps:

Chemical Reactions Analysis

14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form quinone derivatives, which are often more reactive.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives, which may exhibit different biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methyl positions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted phenanthridine derivatives.

Comparison with Similar Compounds

14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine can be compared with other benzophenanthridine alkaloids:

Properties

IUPAC Name

23-ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-3-24-22-19-13(6-7-16-21(19)28-11-25-16)14-5-4-12-8-17-18(27-10-26-17)9-15(12)20(14)23(22)2/h4-9,22H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEXWTOTHXCQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415720
Record name 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28342-31-6
Record name 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the primary molecular targets of Ethoxysanguinarine and how does its interaction with these targets influence cellular processes?

A: this compound has been shown to directly interact with several key proteins involved in cellular regulation. One prominent target is CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A). By binding to CIP2A, this compound prevents CIP2A from inhibiting PP2A (Protein Phosphatase 2A) [, , ]. This activation of PP2A subsequently leads to the downregulation of the mTORC1 (mammalian Target of Rapamycin Complex 1) signaling pathway, a critical regulator of cell growth and proliferation [].

Q2: How does the structure of this compound relate to its observed biological activity?

A: While the precise structure-activity relationship (SAR) of this compound is still under investigation, studies have begun to elucidate how specific structural features contribute to its biological activity. For example, research comparing berberine and its structural analogs, including this compound, revealed that subtle differences in their structures significantly impact their effects on individual gut microbiomes [].

Q3: What are the potential applications of this compound in treating diseases?

A: this compound has shown promising anticancer activity against various cancer types in vitro and in vivo. Notably, its ability to inhibit CIP2A, activate AMPK, and suppress Hakai signaling makes it a potential therapeutic agent for cancers where these pathways are dysregulated, such as colorectal cancer [], breast cancer [, ], lung cancer [], and gastric cancer [, ].

Q4: What are the current limitations and areas requiring further research for this compound?

A4: Despite its promising biological activities, further research is needed to fully understand this compound's therapeutic potential and address existing limitations. These include:

    Q5: What analytical techniques are employed to study this compound?

    A5: Researchers employ various analytical methods to characterize and quantify this compound, including:

    • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to elucidate its structure and confirm its identity [, ].
    • Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify this compound from complex mixtures, such as plant extracts or biological samples [].
    • Molecular Docking: This computational approach helps predict the binding affinity and interactions of this compound with its target proteins, aiding in understanding its mechanism of action [, ].
    • Cellular Assays: A variety of cell-based assays are used to assess this compound's biological activity, including viability assays, apoptosis assays, and migration/invasion assays [, , ].

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